ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Carboxylic acid: Formed by the hydrolysis of the ester group.
Substituted pyrazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Lacks the nitro group, resulting in different reactivity and biological properties.
Methyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
Properties
IUPAC Name |
ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-17-10(14)8(4)12-7(3)9(13(15)16)6(2)11-12/h8H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQISWYIEFMQLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=C(C(=N1)C)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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